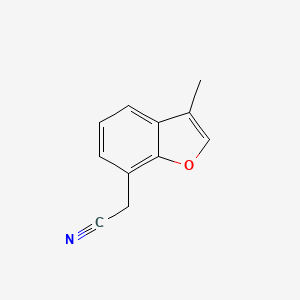
1-methyl-1-(3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1-(3-nitrophenyl)urea, also known as MNU, is an important organic compound used in a variety of scientific research applications. MNU’s unique chemical structure and properties make it an ideal candidate for a wide range of lab experiments and research studies.
科学研究应用
1-methyl-1-(3-nitrophenyl)urea is used in a variety of scientific research applications, including cell culture studies, drug screening, and biochemical assays. It has been used to study the effects of DNA damage caused by radiation, and to investigate the role of nitric oxide in cellular processes. 1-methyl-1-(3-nitrophenyl)urea has also been used to study the effects of nitric oxide on the cardiovascular system, and to investigate the role of nitric oxide in apoptosis.
作用机制
1-methyl-1-(3-nitrophenyl)urea works by blocking the action of nitric oxide, a molecule that plays an important role in many biological processes. Nitric oxide is produced by cells in response to a variety of stimuli, such as hormones and neurotransmitters. 1-methyl-1-(3-nitrophenyl)urea blocks the action of nitric oxide by binding to the nitric oxide receptor, preventing nitric oxide from binding to its target.
Biochemical and Physiological Effects
1-methyl-1-(3-nitrophenyl)urea has several biochemical and physiological effects on cells and tissues. It has been shown to inhibit nitric oxide production, which can lead to reduced inflammation and oxidative stress. 1-methyl-1-(3-nitrophenyl)urea also affects the activity of enzymes involved in the metabolism of nitric oxide, resulting in decreased levels of nitric oxide in the body. Additionally, 1-methyl-1-(3-nitrophenyl)urea has been shown to reduce the activity of enzymes involved in the synthesis of nitric oxide, resulting in decreased levels of nitric oxide in the body.
实验室实验的优点和局限性
The main advantage of using 1-methyl-1-(3-nitrophenyl)urea in laboratory experiments is its high solubility in aqueous solutions. This allows for easy preparation of solutions for use in cell culture studies and biochemical assays. However, 1-methyl-1-(3-nitrophenyl)urea can be toxic to cells in high concentrations, so care must be taken to ensure that the concentration of 1-methyl-1-(3-nitrophenyl)urea is not too high. Additionally, 1-methyl-1-(3-nitrophenyl)urea has a relatively short shelf life, so it must be used within a few months of purchase.
未来方向
The potential future directions of research involving 1-methyl-1-(3-nitrophenyl)urea include further investigation into its effects on nitric oxide metabolism, its role in apoptosis, and its potential as a therapeutic agent. Additionally, further research into the synthesis of 1-methyl-1-(3-nitrophenyl)urea and its potential uses in drug screening and cell culture studies is warranted. Finally, 1-methyl-1-(3-nitrophenyl)urea could be used to investigate the effects of nitric oxide on the cardiovascular system, and to study the role of nitric oxide in other biological processes.
合成方法
1-methyl-1-(3-nitrophenyl)urea can be synthesized by reacting methylurea with 3-nitrophenol in an acidic medium. The reaction is conducted in aqueous solution at a temperature of 80°C and a pH of 2.5. This reaction yields 1-methyl-1-(3-nitrophenyl)urea with a yield of approximately 60%.
属性
IUPAC Name |
1-methyl-1-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSNFNOMNHMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(3-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)